molecular formula C21H25N5O2 B2586241 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 899987-32-7

6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2586241
M. Wt: 379.464
InChI Key: UZBIYRNTCROIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Pharmacological Evaluation

  • A series of derivatives of imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated for their pharmacological properties, particularly as ligands for serotonin receptors. Some derivatives showed potential as anxiolytic and antidepressant agents, suggesting that the structural class to which 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione belongs has significant therapeutic potential (Zagórska et al., 2009; Zagórska et al., 2015).

Molecular Studies and Receptor Affinity

  • In-depth molecular studies of imidazo- and pyrimidino[2,1-f]purines revealed the importance of structural features for receptor and enzyme activity, with certain compounds identified as promising for further modification and detailed study (Zagórska et al., 2016).

Catalytic Activity in Polymerization

  • Imidazole derivatives, similar in structure to 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione, have been utilized in catalyzing oxidative coupling reactions for the synthesis of polymers, indicating potential industrial applications (Gamez et al., 2001).

Luminescence Sensing

  • Certain imidazole derivatives have been used to create lanthanide(III)-organic frameworks, which exhibit selective sensitivity to benzaldehyde-based derivatives. This property indicates their potential use as fluorescence sensors for specific chemicals (Shi et al., 2015).

properties

IUPAC Name

6-(2,4-dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-12(2)10-25-19(27)17-18(23(6)21(25)28)22-20-24(17)11-15(5)26(20)16-8-7-13(3)9-14(16)4/h7-9,11-12H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBIYRNTCROIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione

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